Superior Hedgehog Pathway Inhibition: Phthalazine Derivative 23b vs. Vismodegib and Taladegib
A phthalazine-based derivative (compound 23b) demonstrates significantly enhanced inhibition of the Hedgehog (Hh) signaling pathway compared to the clinically established drugs Vismodegib and Taladegib in a standardized in vitro Gli-luciferase reporter assay. The phthalazine scaffold, when optimized with a pyrrolidin-3-amine linker, achieves a 23-fold improvement in potency over Vismodegib [1].
| Evidence Dimension | Hedgehog signaling pathway inhibition (IC50) |
|---|---|
| Target Compound Data | 0.17 nM (Compound 23b) |
| Comparator Or Baseline | Vismodegib: ~3.91 nM; Taladegib: ~5.95 nM |
| Quantified Difference | 23-fold more potent than Vismodegib; 35-fold more potent than Taladegib |
| Conditions | In vitro Gli-luciferase reporter assay in NIH3T3 cells |
Why This Matters
This large potency margin justifies selecting a phthalazine-based lead series over other scaffolds for Hh inhibitor development.
- [1] Lu, T., et al. (2017). Design, synthesis, and biological evaluation of optimized phthalazine derivatives as hedgehog signaling pathway inhibitors. European Journal of Medicinal Chemistry, 138, 384-395. View Source
